molecular formula C14H14N3O12PS2 B183617 Ppads CAS No. 149017-66-3

Ppads

Cat. No.: B183617
CAS No.: 149017-66-3
M. Wt: 511.4 g/mol
InChI Key: PNFZSRRRZNXSMF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PPADS is primarily known as an antagonist of P2 receptors . P2 receptors are a class of purinergic receptors for adenosine triphosphate (ATP) that are further divided into two families: P2X and P2Y receptors . This compound has been found to interact with several subtypes of these receptors, including P2X1, P2X2, P2X3, P2X5, P2X7, P2Y1, and P2Y4 . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, pain, and cancer .

Mode of Action

This compound acts as an antagonist at P2 receptors, meaning it binds to these receptors and inhibits their activation . This interaction results in a greatly reduced rate of dissociation from liganded versus unliganded ATP-gated ion channels .

Biochemical Pathways

It is known that this compound can inhibit the hydrolytic activity of ecto-atpase . This enzyme is responsible for the hydrolysis of ATP, and its inhibition by this compound enhances ATP potency at both P2X and P2Y receptors . This suggests that this compound may affect cellular signaling pathways that are regulated by ATP.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is currently limited. It is known that this compound is soluble in water up to 100 mm , which suggests that it could be readily absorbed and distributed in the body. It is recommended that solutions of this compound be prepared and used on the same day, and if necessary, stored as aliquots in tightly sealed vials at -20°C .

Result of Action

The effects of this compound are dependent on the specific P2 receptor subtype it interacts with and the physiological context. For instance, in a model of age-related macular degeneration, topical application of this compound was found to inhibit complement activation and choroidal neovascularization . In a model of stroke, this compound was found to support recovery by improving functional parameters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of ischemic incidents, early inhibition of P2 receptors by this compound might be favorable for the maintenance or early reconstruction of neuronal connectivity in the periinfarct area . Furthermore, the efficacy of this compound can be influenced by the concentration of ATP in the environment, as higher ATP concentrations can compete with this compound for binding to P2 receptors .

Preparation Methods

Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid is synthesized through a series of chemical reactions involving pyridoxal phosphate derivatives. The synthetic route typically involves the diazotization of pyridoxal phosphate followed by coupling with a suitable aromatic compound to introduce the azophenyl group. The resulting compound is then sulfonated to introduce the disulphonic acid groups . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, pH adjustment, and the use of catalysts .

Chemical Reactions Analysis

Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include modified pyridoxal phosphate derivatives with altered biological activity .

Properties

IUPAC Name

4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFZSRRRZNXSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3O12PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019090
Record name Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149017-66-3
Record name 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149017-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of PPADS?

A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].

Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?

A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.

Q3: How does this compound interact with P2 receptors at a molecular level?

A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].

Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?

A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.

Q6: Is there information available regarding the stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.

Q7: How does the structure of this compound contribute to its activity on P2 receptors?

A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].

Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].

Q9: What are some key findings regarding the in vivo efficacy of this compound?

A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].

Q10: What is known about the safety profile of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.

Q11: Has this compound been used to investigate the role of ATP in cell signaling?

A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].

Q12: Are there alternative compounds to this compound for studying P2 receptors?

A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].

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